molecular formula CH3COCl<br>C2ClH3O<br>CH3COCl<br>C2H3ClO B048178 Acetyl chloride CAS No. 75-36-5

Acetyl chloride

Cat. No. B048178
CAS RN: 75-36-5
M. Wt: 78.5 g/mol
InChI Key: WETWJCDKMRHUPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetyl chloride has been explored through various methods. A notable improvement in the traditional synthesis method, which involves the reaction between acetic acid and phosphorus trichloride, has been reported. This improved method enhances the yield to more than 96.3% and the purity to over 99.0%, offering a more efficient process with mild reaction conditions and lower production cost (W. Guang-hua, 2006). Additionally, acetyl chloride plays a versatile role in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, showcasing its utility in creating a wide range of chemical compounds (C. Yuan*, Shoujun Chen, Guifeng Wang, 1991).

Molecular Structure Analysis

The microwave spectrum of acetyl chloride has been analyzed, revealing insights into its molecular structure. The study of isotopic species of acetyl chloride provides detailed information on the internal rotation of the methyl group and the chlorine hyperfine structure. This analysis has led to a deeper understanding of the molecule's structural parameters, including bond lengths and the character of the C–Cl bond (K. M. Sinnott, 1961).

Chemical Reactions and Properties

Acetyl chloride is a reagent in the synthesis of 2-nitroglycals and 2-nitro-1-acetamido sugars from glycals. A new reagent system involving acetyl chloride, silver nitrate, and acetonitrile has been developed, demonstrating its utility in producing a variety of nitro compounds (P. K. Kancharla, Y. S. Reddy, Suresh Dharuman, Y. Vankar, 2011).

Scientific Research Applications

  • It is used in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, contributing to the synthesis of phosphonopeptides with P-N bonds (Yuan, Chen, & Wang, 1991).

  • Acetyl chloride can prepare silyl derivatives of α- and β-cyclodextrines, enabling precise acetyl group attribution to C2 or C3 carbon atoms (Grachev et al., 2011).

  • It efficiently acetylates primary amines and amino acids in environmentally friendly brine solutions, offering a green chemical transformation (Basu, Chakraborty, Sarkar, & Saha, 2013).

  • Acetyl chloride plays a key role in the chlorination of acetic acid to mono- and dichloroacetic acids, demonstrating autocatalytic behavior when its concentration is constant (Mäki-Arvela, Paatero, & Salmi, 1994).

  • It has high barriers for rearrangement processes to carbenes, making molecular elimination to ketene and hydrogen chloride energetically most favorable (Sumathi & Chandra, 1994).

  • Acetyl chloride's microwave spectrum reveals a barrier to internal rotation and provides insights into the double bond and ionic character of the C–Cl bond (Sinnott, 1961).

  • Its photodissociation produces CH3CO, which decomposes to produce CH3 and CO, with a quantum yield of 28% (Deshmukh & Hess, 1994).

  • Acetyl chloride shows promise in thermochemical ablation techniques, with potential for increased temperature and pH changes (Cressman & Jahangir, 2013).

  • Zirconium(IV) chloride acts as a catalyst for acetylation of phenols, thiols, amines, and alcohols under solvent-free conditions using acetyl chloride (Chakraborti & Gulhane, 2004).

Safety And Hazards

Acetyl chloride is highly flammable and causes severe skin burns and eye damage . It reacts violently with water and produces toxic combustion products: carbon monoxide, hydrogen chloride, phosgene, and acetic acid .

properties

IUPAC Name

acetyl chloride
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InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3
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InChI Key

WETWJCDKMRHUPV-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)Cl
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Molecular Formula

C2H3ClO, Array, CH3COCl
Record name ACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID2023852
Record name Acetyl chloride
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Molecular Weight

78.50 g/mol
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Physical Description

Acetyl chloride appears as a colorless, fuming liquid with a pungent odor. Density 9.2 lb / gal. Flash point 40 °F. Vapor, which is heavier than air, irritates the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Colorless fuming liquid; [HSDB] Pungent odor; [Merck Index], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
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Boiling Point

123.6 °F at 760 mmHg (NTP, 1992), 51 °C
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Flash Point

40 °F (NTP, 1992), 4 °C, 5 °C (41 °F) - closed cup, 4 °C (40 °F) - closed cup, 5 °C c.c.
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Solubility

Reaction (NTP, 1992), Decomposed violently by water or alcohol, Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether, Miscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, Soluble in ether, acetone, acetic acid, Solubility in water: reaction
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Density

1.1039 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 1.1051g/cu cm at 20 °C, Saturated liquid density: 68.849 Lb/cu ft at 70 °F, Saturated vapor density: 0.06130 Lb/cu ft at 70 °F, Relative density (water = 1): 1.11
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Vapor Density

2.7 2.1 at 100 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.70 (Air = 1), Relative vapor density (air = 1): 2.7
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Vapor Pressure

135 mmHg at 45.5 °F (NTP, 1992), 287.0 [mmHg], 287 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32
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Impurities

Acetyl chloride frequently contains 1-2% by weight of acetic acid or hydrochloric acid. Phosphorus or sulfur-containing acids may also be present in the commercial material.
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Product Name

Acetyl chloride

Color/Form

Liquid, Colorless fuming liquid

CAS RN

75-36-5
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Melting Point

-170 °F (NTP, 1992), -112.7 °C, -112 °C
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Synthesis routes and methods I

Procedure details

To the reaction residue from run 3 was added 230 g of p-chlorobenzotrichloride, 97 g of acetic anhydride and 2 g of sulfuric acid (98%). The reaction was carried as previously described to give 136 g (91.2%) of acetyl chloride and 177 g (101%) of p-chlorobenzoyl chloride. The average yield from runs 1-4 was 92.7% for acetyl chloride and 93% for p-chlorobenzoyl chloride.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
91.2%

Synthesis routes and methods II

Procedure details

A mixture of 4'-methyl-2'-chloroacetophenone and 4'-chloro-2'-methylacetophenone (98 g), [obtained by reaction of 3-chlorotoluene with acetyl chloride using the conditions of C R Noller and R Adams, J.Amer.Chem.Soc., 46, 1892 (1924)], methylamine (33% w/w solution in industrial methylated spirit, 130 ml), copper powder (3 g) and industrial methylated spirit (150 ml) was stirred in a sealed pressure vessel at 100° overnight. After cooling, further methylamine solution (130 ml) was added, the pressure vessel resealed and the mixture stirred at 100° overnight. The cooled mixture was washed out of the pressure vessel with industrial methylated spirit (2×200 ml) and then heated to 60°. Aqueous sodium sulphide nonahydrate (6.1 g in 60 ml water was added, the mixture stirred at 60° for 15 minutes and filtered through diatomaceous earth (sold under the trade name CELITE). The filter bed was washed with industrial methylated spirit (2×100 ml) and the combined filtrate and washings were evaporated to dryness under reduced pressure. The residue was stirred with hydrochloric acid (5M, 400 ml) for 2.75 hours and the resultant aqueous solution basified to pH 8 to 9 with aqueous sodium hydroxide (specific gravity 1.5). The mixture was extracted with dichloromethane (600 ml, then 2×400 ml), the combined extracts were dried over magnesium sulphate and the solvent was removed by distillation. The residue was dissolved in diethyl ether (500 ml) and the solution extracted with hydrochloric acid (5M, 3×150 ml). The diethyl ether solution was discarded. The aqueous extracts were basified to pH 8 with aqueous sodium hydroxide (specific gravity 1.5) and then extracted with diethyl ether (2×250 ml). The combined diethyl ether extracts were dried over magnesium sulphate and the solvent was removed by distillation. The residue was distilled under reduced pressure to give the novel compound 4'-methyl-2'-(methylamino)acetophenone, m.p. 47°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a round-bottomed flask containing 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propan-1-ol (88.15 g) was added dichloromethane (DCM, 600 mL) followed by triethylamine (38 mL, 270.8 mmol) and the solution was stirred for 5 minutes. In a separate flask a solution of acetyl chloride (14.4 mL, 202.5 mmol) in dichloromethane (300 mL) was prepared. The acetyl chloride solution was added to the reaction mixture in a dropwise fashion. The reaction was stirred at ambient temperature for 4 h. Additional acetyl chloride (2.8 mL in DCM (50 mL)) was added and the reaction mixture was stirred at ambient temperature overnight. At this time additional acetyl chloride (1.4 mL in dichloromethane (25 mL)) was added and the reaction was stirred at ambient temperature for 1 h. Additional dichloromethane (200 mL) was then added and the reaction was transferred to a separatory funnel. The organic layer was washed with water (2×800 mL) and brine (1×800 mL). The organic layer was separated, dried (MgSO4), filtered, and the solvent evaporated to afford 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propyl acetate (60.8 g) as a bright yellow solid.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
88.15 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 mL
Type
reactant
Reaction Step Five
Quantity
1.4 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
600 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

In 4 mL screwcap vial was placed 4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (0.417 mmol) and 1 mL dichloromethane. N,N-Diisopropylethylamine (1.374 mmol) was added. The vial contents were stirred for 1 min. In a separate vial, acetyl chloride (0.417 mmol) was diluted with 1 mL dichloromethane and added to the prior solution dropwise via pipette. The vial was capped and the reaction was stirred at room temperature overnight. Analysis by LCMS displayed the reaction had only progressed to 70% completion. A solution of acetyl chloride (0.050 mL) in 1 mL dichloromethane was prepared and 0.100 mL of this solution was added to the reaction. After 1 h, the reaction had progressed to 90% completion via LCMS analysis. Another 0.100 mL of the acetyl chloride solution in dichloromethane was added to the reaction. After 1 h, LCMS analysis displayed the reaction was complete. The solution was washed with saturated aq NH4Cl. The organic layer was separated, dried over sodium sulfate, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (0-20% methanol:ethyl acetate) afforded the title compound (77 mg, 50% yield). MS(ES)+ m/e 365.0, 366.7 [M+H]+.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Quantity
0.417 mmol
Type
reactant
Reaction Step Three
Quantity
1.374 mmol
Type
reactant
Reaction Step Four
Quantity
0.417 mmol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0.1 mL
Type
reactant
Reaction Step Six
Quantity
0.1 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

If X is the carboxyl group O—C(O)—R5, carboxylic anhydrides are obtained. If R1 and R5 are each methyl, acetic anhydride is obtained, this being prepared industrially from acetic acid via the dehydration to give the ketene and subsequent addition of acetic acid (Weissermel, Arpe, Industrielle organische Chemie, 3rd edition, VCH, 1988, pages 193-194). Propionic anhydride can be obtained from propionic acid by dewatering, or by reaction with propionyl chloride. Mixed anhydrides in which R5 is not methyl or ethyl can be obtained from acetic acid or propionic acid via acetyl chloride or propionyl chloride with subsequent reaction of the corresponding carboxylic acid (Ullmanns Encyklopädie der technishen Chemie, 4th edition, 1980, Verlag Chemie GmbH, Volume 19, page 457).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetyl chloride

Citations

For This Compound
69,900
Citations
D Palling, WP Jencks - Journal of the American Chemical Society, 1984 - ACS Publications
… Pseudo-first-order rate constants for reactions of acetyl chloride with a large excess of … hydrolysis of acetyl chloride. Reactions were carried out by rapid mixing of acetyl chloride in 0.1 …
Number of citations: 125 pubs.acs.org
KM Sinnott - The Journal of Chemical Physics, 1961 - pubs.aip.org
The microwave spectrum of ten isotopic species of acetyl chloride are reported. Internal rotation of the methyl group splits some of the rotational transitions into doublets in addition to …
Number of citations: 109 pubs.aip.org
RK Summerbell, HE Lunk - Journal of the American Chemical …, 1958 - ACS Publications
Discussion In the course of an investigation concerned with the stereochemistry of 2, 3-disubstituted p-dioxanes, we were interested in obtaining examples ofiso-meric pairs of esters of/>…
Number of citations: 22 pubs.acs.org
S Deshmukh, JD Myers, SS Xantheas… - The Journal of Physical …, 1994 - ACS Publications
… To investigate the details of acetyl chloride dissociation, we have recorded the velocity distribution of the Cl, CH3, and CO fragments using an ion imaging technique.8 In this technique, …
Number of citations: 81 pubs.acs.org
TW Bentley, G Llewellyn… - The Journal of organic …, 1996 - ACS Publications
… The solvent isotope effect of 1.29 (MeOH/MeOD) for acetyl chloride is similar to that for p-… of acetyl chloride with m-nitroaniline in methanol at 0 C show that acetyl chloride behaves …
Number of citations: 75 pubs.acs.org
D Ben-Ishai, E Katchalski - The Journal of Organic Chemistry, 1951 - ACS Publications
… The observed difference in behavior of acetyl chloride and acetyl bromide towards disubstituted urethans is not unusual; ethers, eg, react with acetyl chloride only sluggishly—in the …
Number of citations: 29 pubs.acs.org
P Mäki‐Arvela, E Paatero… - Journal of Chemical …, 1994 - Wiley Online Library
… acetyl chloride, we studied the solubility of acetyl chloride in mixtures of acetic acid and monochloroacetic acid, and we determined the equilibria of the chlorine exchange reactions (5)-(…
Number of citations: 17 onlinelibrary.wiley.com
S Tsuchiya, M Kimura - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… limits of error, to be as follows: for acetyl chloride, r,(C=O)= 1.187+ … The interatomic distances of acetyl chloride and acetyl … of ten isotopic species of acetyl chloride and determined the r, …
Number of citations: 30 www.journal.csj.jp
CE Yeom, SY Lee, YJ Kim, BM Kim - Synlett, 2005 - thieme-connect.com
… In summary, a simple and efficient deacetylation method was established using acetyl chloride in methanol, which is operationally very straightforward and chemoselective, utilizing only …
Number of citations: 43 www.thieme-connect.com
DM Smith, WMD Bryant - Journal of the American Chemical …, 1935 - ACS Publications
… of acetyl chloride in the identification of alcohols. The authors … high rate of reaction of acetyl chloride with hydroxyl compounds, … acetyl chloride procedure is applicable to monohydroxy …
Number of citations: 88 pubs.acs.org

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